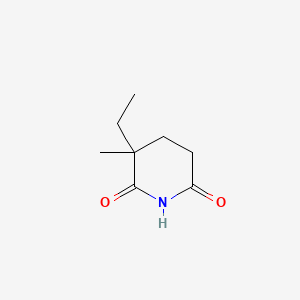

2,6-Piperidinedione, 3-ethyl-3-methyl-

Description

Historical Context and Evolution of Research on 2,6-Piperidinedione, 3-ethyl-3-methyl-

Bemegride (B1667925), also known by the trade name Megimide, emerged in the mid-20th century as a compound of significant interest. patsnap.com The initial impetus for its investigation arose from the search for antagonists to sedative-hypnotic drugs, inspired by the discovery of N-allylnormorphine as a specific morphine antagonist. cambridge.org Researchers hoped that a similar specific antagonist might be found for barbiturates, a widely used class of CNS depressants at the time.

Early research in the 1950s centered on Bemegride's potential as a barbiturate (B1230296) antagonist. Studies, such as those by Shaw et al., observed that the compound could reverse electroencephalogram (EEG) changes induced by barbituric acid in animal models, leading to the initial suggestion that it might act as a direct antagonist. cambridge.org This spurred a wave of clinical studies investigating its action in barbiturate overdosage. bmj.comnih.gov

However, the hypothesis of a direct and specific pharmacological antagonism was soon debated. Subsequent studies in the late 1950s and 1960s did not consistently support this theory. cambridge.org Researchers like Ackner and Pampiglione concluded that the persistence of barbiturate-related fast activity in the EEG after arousal with Bemegride suggested it was not a direct antagonist but rather a general CNS stimulant that caused increased responsiveness in the patient. cambridge.org This marked a pivotal shift in the understanding of Bemegride's properties, moving from the concept of a specific antidote to that of a non-specific analeptic or respiratory stimulant. This evolution in thought guided the next phase of research, focusing more on its fundamental mechanism of action within the central nervous system.

Classification and Academic Significance within Central Nervous System Stimulants

2,6-Piperidinedione, 3-ethyl-3-methyl- is broadly classified as a central nervous system stimulant. patsnap.compatsnap.comdrugbank.comdrugbank.com Within this category, it is further specified as an analeptic, a class of drugs that stimulate the CNS. patsnap.com Its chemical structure is based on a piperidinedione ring. drugbank.com

| Property | Details |

| IUPAC Name | 3-Ethyl-3-methylpiperidine-2,6-dione |

| Synonyms | Bemegride, Megimide, 3-Ethyl-3-methylglutarimide |

| Molecular Formula | C₈H₁₃NO₂ |

| Primary Classification | Central Nervous System (CNS) Stimulant drugbank.comdrugbank.comdrugbank.com |

| Sub-classification | Analeptic patsnap.com |

| WHO-ATC Code | R07AB05 (Respiratory stimulants) nih.gov |

The academic significance of Bemegride is substantial, primarily due to its well-defined interaction with the gamma-aminobutyric acid (GABA) system. patsnap.com GABA is the main inhibitory neurotransmitter in the brain, and its receptors, particularly the GABA-A receptor, are crucial for maintaining the balance between neuronal excitation and inhibition. patsnap.comyoutube.com

This specific mechanism has made Bemegride an invaluable tool in neuroscience research for several reasons:

Studying GABAergic Transmission: It serves as a classic antagonist to probe the function and pharmacology of the GABA-A receptor. patsnap.comnih.gov

Modeling Neuronal Hyperexcitability: Its ability to increase neuronal firing and induce convulsions in experimental animals has made it a useful agent in epilepsy research. drugbank.comdrugbank.comnih.gov

Understanding CNS Depression: By counteracting the effects of GABA-enhancing drugs like barbiturates, it helps elucidate the pathways involved in sedation and anesthesia. patsnap.com

Overview of Research Trajectories for 2,6-Piperidinedione, 3-ethyl-3-methyl-

The scientific investigation into Bemegride can be broadly categorized into three overlapping research trajectories, each defined by the primary focus of the academic inquiry.

| Research Trajectory | Primary Focus | Key Research Questions |

| Analeptic & Antagonist Research (c. 1950s-1970s) | Investigating its utility as a respiratory stimulant and its effectiveness in counteracting barbiturate-induced CNS depression. patsnap.comcambridge.orgbmj.com | Is Bemegride a specific barbiturate antagonist? What are its effects on respiratory function and consciousness following barbiturate administration? |

| Mechanistic & Pharmacological Research (c. 1980s-Present) | Elucidating the precise molecular mechanism of action. patsnap.comnih.gov | How does Bemegride exert its stimulant effects? Which neurotransmitter systems are involved? What is its specific site of action? |

| Neuroscience & Experimental Tool Research (c. 1990s-Present) | Utilizing Bemegride as a chemical tool to study CNS functions and pathologies. drugbank.comnih.gov | How can Bemegride be used to induce and study epileptiform discharges? What can it reveal about the balance of excitation and inhibition in neurological disorders? |

Initially, the research was heavily weighted towards its analeptic properties, driven by a clinical need to manage barbiturate poisoning. patsnap.combmj.com This period was characterized by numerous studies evaluating its effects in both animal models and human subjects experiencing barbiturate-induced coma. cambridge.orgbmj.comnih.gov

As the understanding of neurotransmission became more sophisticated, the research trajectory shifted towards a more fundamental, mechanistic approach. Scientists began to investigate how Bemegride produced its stimulant effects at the molecular level. This line of inquiry led to the crucial identification of the GABA-A receptor as its primary target, defining it as a valuable GABA antagonist for pharmacological studies. patsnap.comnih.gov

In more recent decades, the focus has evolved again, with Bemegride being employed as an established experimental tool in neuroscience. nih.gov Its convulsant properties are utilized to model epilepsy in animals, allowing researchers to study the underlying mechanisms of seizure generation. drugbank.comdrugbank.com For instance, recent veterinary studies have investigated its potential as a pharmacological agent to activate and enhance the detection of epileptiform discharges in EEG recordings of dogs. nih.gov This trajectory underscores Bemegride's enduring value not as a therapeutic agent in modern practice, but as a key compound for basic and preclinical scientific investigation.

Structure

3D Structure

Properties

CAS No. |

90355-74-1 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

3-ethyl-3-methylpiperidine-2,6-dione |

InChI |

InChI=1S/C8H13NO2/c1-3-8(2)5-4-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11) |

InChI Key |

NTVHPNIYLWFSOL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,6 Piperidinedione, 3 Ethyl 3 Methyl

Established Synthetic Pathways for 2,6-Piperidinediones

The construction of the 2,6-piperidinedione ring system is typically achieved through cyclization reactions or amide coupling methodologies, which offer versatile approaches to a variety of substituted derivatives.

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including 2,6-piperidinediones. These reactions often involve the formation of the heterocyclic ring from an acyclic precursor. A common strategy involves the condensation of a dicarboxylic acid derivative, such as glutaric anhydride (B1165640), with an amine. researchgate.net For instance, the reaction of a corresponding aniline (B41778) derivative with glutaric anhydride in toluene (B28343) at reflux temperature can yield the desired piperidine-2,6-dione derivative. researchgate.net

Another established cyclization method is the Dieckmann condensation, which can be employed to form bicyclic systems containing the piperazinedione ring, a related six-membered heterocyclic structure. nih.gov While not directly a piperidinedione synthesis, the principles of intramolecular cyclization are transferable. Additionally, intramolecular aza-Michael reactions of N-tethered alkenes provide an organocatalytic route to substituted piperidines. nih.gov

A notable example of cyclization is the synthesis of 2,6-diaryl-3-methyl-4-piperidones via a Mannich reaction, which involves the condensation of ethyl-methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate. researchgate.net Although this yields a piperidone, subsequent oxidation could potentially lead to the dione.

Amide coupling reactions are fundamental in organic synthesis and are frequently employed in the preparation of pharmaceuticals containing amide bonds. researchgate.netgrowingscience.com The formation of the 2,6-piperidinedione ring can be envisioned as the formation of two amide bonds. This can be achieved by reacting a dicarboxylic acid with an amine, often requiring an activating agent to facilitate the reaction. hepatochem.com Common coupling reagents used in large-scale synthesis include dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.uk These reagents react with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with an amine to form the amide bond. fishersci.co.uk

For the synthesis of 2,6-piperidinediones, a dicarboxylic acid like 3-ethyl-3-methylglutaric acid could be coupled with ammonia (B1221849) or a primary amine. The intramolecular cyclization of the resulting amic acid would then yield the desired 2,6-piperidinedione. The use of coupling reagents is particularly advantageous when dealing with sensitive substrates where harsh conditions must be avoided. researchgate.net

Synthesis of 2,6-Piperidinedione, 3-ethyl-3-methyl- and its Structural Analogues

While a direct synthesis for 2,6-piperidinedione, 3-ethyl-3-methyl- is not explicitly detailed in the provided search results, a plausible synthetic route can be extrapolated from the general methods described above. The synthesis would likely commence with the preparation of 3-ethyl-3-methylglutaric acid or a derivative thereof. This substituted glutaric acid could then undergo cyclization with ammonia or a suitable nitrogen source.

One potential pathway involves the Michael addition of a nucleophile to an appropriately substituted α,β-unsaturated ester, followed by hydrolysis and cyclization. For instance, the synthesis of related 2,6-piperidinedione derivatives has been achieved through the Michael addition of ethyl cyanoacetate (B8463686) or diethylmalonate to α-cyanocinnamides. researchgate.net

A hypothetical synthesis of 2,6-piperidinedione, 3-ethyl-3-methyl- could involve the following steps:

Synthesis of Diethyl 2-ethyl-2-methylmalonate: Reaction of diethyl malonate with ethyl iodide followed by methyl iodide in the presence of a base.

Michael Addition: Reaction of diethyl 2-ethyl-2-methylmalonate with acrylonitrile.

Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the resulting nitrile and ester groups, followed by decarboxylation to yield 3-ethyl-3-methylglutaric acid.

Cyclization: Heating the 3-ethyl-3-methylglutaric acid with urea (B33335) or another source of ammonia to induce cyclization and form 2,6-piperidinedione, 3-ethyl-3-methyl-.

Structural analogues can be synthesized by varying the starting materials. For example, using different alkyl halides in the first step would lead to different substituents at the 3-position.

Strategies for Chemical Modification and Derivatization

Further functionalization of the 2,6-piperidinedione ring is crucial for exploring structure-activity relationships and developing new therapeutic agents. Key modification strategies include N-alkylation and the introduction of substituents at various positions on the piperidinedione ring.

N-alkylation of the piperidinedione ring can be achieved by reacting the parent compound with an alkyl halide in the presence of a base. researchgate.net The choice of base and solvent can influence the selectivity between N- and O-alkylation. nih.gov For instance, using a base like potassium carbonate in a polar aprotic solvent such as DMF is a common method for N-alkylation. researchgate.net Microwave-assisted one-pot synthesis has also been reported as an efficient method for the N-alkylation of 2-pyridone derivatives, which could be applicable to 2,6-piperidinediones. sciforum.net Palladium-catalyzed N-alkylation reactions represent another advanced methodology that can be employed. chemrxiv.org

| Reagent | Base | Solvent | Conditions | Outcome |

| Alkyl Halide | K2CO3 | DMF | Room Temperature | N-alkylation |

| Alkyl Halide | NaH | DMF | 0 °C to RT | N-alkylation |

| Alkyl Halide | N,N-diisopropylethylamine | Acetonitrile | Room Temperature | N-alkylation |

This table presents common conditions for N-alkylation of piperidine (B6355638) and related heterocycles.

Introducing substituents at various positions of the piperidinedione ring allows for the exploration of a wider chemical space. beilstein-journals.org The functionalization of a pre-existing piperidine ring is a common strategy. researchgate.net For instance, the synthesis of 2,6-disubstituted piperidines can be achieved through a highly stereoselective approach using an amidine auxiliary, followed by diastereoselective addition of Grignard reagents. rsc.org

Palladium-catalyzed hydroamination reactions have also been used for the diastereoselective synthesis of 2,6-disubstituted piperazines, a related heterocyclic system. nih.gov Furthermore, the introduction of substituents can be planned from the initial stages of synthesis by selecting appropriately substituted starting materials, as exemplified by the synthesis of 2,6-diaryl-3-methyl-4-piperidones from substituted aromatic aldehydes. researchgate.net

Analytical Techniques for Structural Elucidation of 2,6-Piperidinedione, 3-ethyl-3-methyl- and Derivatives

A suite of analytical techniques is employed to confirm the chemical structure of 2,6-piperidinedione, 3-ethyl-3-methyl- and its derivatives. These methods provide detailed information about the molecular formula, connectivity of atoms, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural elucidation. scienceopen.com

¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms. For 2,6-piperidinedione, 3-ethyl-3-methyl-, characteristic signals would be expected for the methyl and ethyl groups at the 3-position, as well as the methylene (B1212753) protons of the piperidinedione ring and the N-H proton of the imide.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. mdpi.com Signals corresponding to the carbonyl carbons, the quaternary carbon at the 3-position, and the carbons of the ethyl and methyl substituents would be observed. drugbank.com

Mass Spectrometry (MS) is critical for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₈H₁₃NO₂. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides further structural confirmation. researchgate.net Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for 2,6-Piperidinedione, 3-ethyl-3-methyl-

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 156.10192 | 131.8 |

| [M+Na]⁺ | 178.08386 | 139.5 |

| [M-H]⁻ | 154.08736 | 132.7 |

| [M+NH₄]⁺ | 173.12846 | 153.0 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a 3,3-disubstituted glutarimide (B196013) is characterized by two strong absorption bands for the carbonyl (C=O) groups of the imide, typically found around 5.9 and 6.0 µm (approximately 1695-1665 cm⁻¹). acs.org A strong band corresponding to the imide group itself is also a key feature. acs.org

X-ray Crystallography can be used to determine the precise three-dimensional structure of the compound in its solid state, provided a suitable single crystal can be grown. This technique provides definitive information on bond lengths, bond angles, and the conformation of the piperidinedione ring. mdpi.com

Molecular Mechanisms of Action of 2,6 Piperidinedione, 3 Ethyl 3 Methyl

Neurotransmitter System Interactions

The primary molecular activity of 2,6-Piperidinedione, 3-ethyl-3-methyl- involves its significant interaction with the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the brain. patsnap.com

Interaction with Chloride Ion Channels within the GABA-A Receptor Complex

The GABAA receptor is a ligand-gated ion channel that, upon activation by GABA, allows chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential. Barbiturates, for instance, enhance GABA's effect by prolonging the duration of the chloride channel opening. patsnap.com

2,6-Piperidinedione, 3-ethyl-3-methyl- directly interacts with this chloride ion channel component of the GABAA receptor complex. patsnap.com Its antagonistic action involves inhibiting the function of these channels, thereby preventing the hyperpolarization of the neuron that would normally be induced by GABA or potentiated by substances like barbiturates. patsnap.com

Elucidation of Precise Molecular Mechanisms (Ongoing Research)

While the role of 2,6-Piperidinedione, 3-ethyl-3-methyl- as a GABAA receptor antagonist is well-established, the exact and complete molecular mechanism of its action is not yet fully elucidated and remains a subject of ongoing investigation. patsnap.compatsnap.com The specific binding sites and the conformational changes induced in the receptor complex are areas that require further detailed research to be completely understood. patsnap.com The general understanding is that it functions as a non-competitive GABA antagonist, but the finer details of this interaction are still being explored. patsnap.com

Receptor Binding Studies and Pharmacological Target Identification

Receptor binding studies have been crucial in identifying the primary pharmacological target of 2,6-Piperidinedione, 3-ethyl-3-methyl-. These studies confirm that the compound binds to GABAA receptors, leading to its antagonistic effects. patsnap.comnih.gov The GABAA receptor is thus the key identified target responsible for the compound's CNS stimulant properties. ncats.io Research using whole-cell current suppression in neurons confirms this interaction, solidifying the GABAA receptor's role as the molecular site of action. nih.gov

| Pharmacological Target | Interaction Type | Observed Effect | Supporting Evidence |

|---|---|---|---|

| GABA-A Receptor | Non-competitive Antagonism | Decreases effectiveness of GABA; reduces inhibitory effect on CNS. | Binding studies; suppression of GABA-evoked whole-cell currents. patsnap.comnih.gov |

| Chloride Ion Channel (of GABA-A Receptor Complex) | Inhibition | Prevents hyperpolarization of the neuron. | Molecular interaction studies. patsnap.com |

Enzyme Interaction Studies

Current scientific literature provides limited specific details on the direct interaction of 2,6-Piperidinedione, 3-ethyl-3-methyl- with enzymes as a primary mechanism of action. While the compound is part of the broader glutarimide (B196013) class of molecules, which includes substances known to interact with enzymes like cereblon, there is no direct evidence to suggest this is the primary mechanism for Bemegride (B1667925) itself. wikipedia.org

Pharmacokinetic studies suggest that its metabolism may be influenced by enzymes such as the cytochrome P450 system. patsnap.com This implies that other drugs that induce or inhibit these enzymes could potentially alter the concentration and effectiveness of 2,6-Piperidinedione, 3-ethyl-3-methyl- in the body. patsnap.com However, this relates to the metabolic processing of the compound rather than a direct, functional interaction with an enzyme as its therapeutic target. patsnap.com

Structure Activity Relationship Sar Studies of 2,6 Piperidinediones

Influence of Substituents on Biological Activity

The biological activity of 2,6-piperidinedione derivatives is highly sensitive to the nature of the substituents at the 3-position of the piperidinedione ring. The size, shape, and electronic properties of these substituents play a critical role in determining the compound's potency and pharmacological effects.

Impact of Alkyl and Aryl Groups on Central Nervous System Activity

Research on glutethimide (3-ethyl-3-phenyl-2,6-piperidinedione), a close analog of the subject compound, has provided significant insights into the impact of alkyl and aryl groups on CNS activity. The presence of both an alkyl and an aryl group at the 3-position is a crucial determinant for sedative-hypnotic and anticonvulsant properties.

Systematic modifications of these groups have revealed key SAR trends:

Alkyl Group: The nature of the alkyl group significantly influences potency. For instance, the ethyl group in glutethimide appears to be optimal for its activity.

Aryl Group: The phenyl group is a common feature in active compounds. Substitution on the phenyl ring can modulate activity. For example, the introduction of a hydroxyl group can alter the metabolic profile and activity of the compound. nih.gov Studies on aminoglutethimide, where an amino group is introduced on the phenyl ring, have shown a shift in activity towards enzyme inhibition. nih.gov

The following table summarizes the sedative-hypnotic activity of some 3-substituted 2,6-piperidinedione analogs, illustrating the influence of different substituents.

| Compound | R1 | R2 | Sedative-Hypnotic Activity (Relative to Glutethimide) |

| Glutethimide | Ethyl | Phenyl | 100% |

| Analog A | Methyl | Phenyl | Reduced |

| Analog B | Propyl | Phenyl | Reduced |

| Analog C | Ethyl | Cyclohexyl | Significantly Reduced |

Role of Ring Size and Flexibility in Pharmacological Profiles

The 2,6-piperidinedione ring, a six-membered glutarimide (B196013) ring, is a key structural feature for the CNS activity of these compounds. The size and conformational flexibility of this ring are critical for proper interaction with the biological target.

Studies involving the modification of the glutarimide ring have shown that alterations in ring size, such as expansion to a seven-membered ring or contraction to a five-membered succinimide (B58015) ring, generally lead to a significant decrease or loss of the desired CNS activity. This suggests that the specific geometry and conformational possibilities of the six-membered ring are essential for optimal binding to the receptor or enzyme responsible for its pharmacological effects. The rigidity and the spatial arrangement of the carbonyl groups within the piperidinedione ring are believed to be important for hydrogen bonding interactions with the biological target.

Conformational Analysis and Stereochemical Considerations

The compound 2,6-Piperidinedione, 3-ethyl-3-methyl- possesses a chiral center at the 3-position, meaning it can exist as two non-superimposable mirror images, or enantiomers. Stereochemistry plays a pivotal role in the biological activity of these compounds, with one enantiomer often exhibiting significantly greater potency than the other.

In the case of glutethimide, it has been demonstrated that the CNS depressant activity resides primarily in the (R)-(+)-enantiomer. nih.gov The (S)-(-)-enantiomer is significantly less active. This stereoselectivity highlights the importance of the three-dimensional arrangement of the substituents for effective interaction with the chiral environment of the biological target, such as a receptor binding site or an enzyme active site.

Conformational analysis of these molecules indicates that the piperidinedione ring typically adopts a conformation that minimizes steric hindrance between the substituents at the 3-position and the rest of the molecule. The preferred conformation of the active enantiomer is thought to present the ethyl and phenyl groups in a specific spatial orientation that allows for optimal binding to its target. This precise arrangement is crucial for eliciting the observed pharmacological response.

Design Principles for Modulating Selectivity and Potency

The insights gained from SAR studies, conformational analysis, and stereochemical investigations provide a rational basis for the design of new 2,6-piperidinedione derivatives with improved selectivity and potency. Key design principles include:

Optimization of 3-Position Substituents: Fine-tuning the size and lipophilicity of the alkyl and aryl groups at the 3-position can enhance potency and modulate the CNS activity profile. For example, introducing specific substituents on the aryl ring could potentially increase affinity for the target or alter metabolic pathways.

Stereoselective Synthesis: The synthesis of enantiomerically pure compounds is crucial to maximize therapeutic efficacy and minimize potential side effects associated with the less active or inactive enantiomer. Focusing on the synthesis of the more active (R)-enantiomer is a key strategy.

Bioisosteric Replacement: Replacing the phenyl group with other aromatic or heteroaromatic rings can be explored to improve properties such as solubility, metabolic stability, and selectivity for specific CNS targets.

Conformational Restriction: Introducing conformational constraints into the molecule, for instance, by incorporating the 3-substituents into a ring system, could lock the molecule into a more active conformation, thereby increasing potency and selectivity.

By applying these principles, medicinal chemists can rationally design and synthesize novel 2,6-piperidinedione derivatives with tailored pharmacological profiles, potentially leading to the development of safer and more effective therapeutic agents for a range of CNS disorders.

Preclinical Pharmacological Investigations of 2,6 Piperidinedione, 3 Ethyl 3 Methyl and Its Analogues

In Vitro Pharmacological Models

Investigations utilizing whole-cell patch-clamp techniques on cultured mouse spinal neurons have elucidated the inhibitory effects of 2,6-Piperidinedione, 3-ethyl-3-methyl- on specific ion currents. nih.gov This compound has been observed to suppress whole-cell currents evoked by both gamma-aminobutyric acid (GABA) and pentobarbitone. nih.gov The suppression of currents activated by both the endogenous neurotransmitter GABA and the barbiturate (B1230296) pentobarbitone suggests a direct interaction with the GABA-A receptor complex. nih.gov This antagonistic action at the receptor level is consistent with the compound's known central nervous system stimulant properties. nih.gov

| Agonist | Effect of 2,6-Piperidinedione, 3-ethyl-3-methyl- | Implication |

|---|---|---|

| GABA | Suppression of evoked whole-cell current | Antagonistic action at the GABA-A receptor |

| Pentobarbitone | Suppression of evoked whole-cell current |

In isolated systems, 2,6-Piperidinedione, 3-ethyl-3-methyl- has been characterized as a non-competitive antagonist of the GABA-A receptor. patsnap.com Its mechanism involves interaction with the chloride ion channel integral to the GABA-A receptor complex. patsnap.com By binding to the receptor, it diminishes the efficacy of GABA, thereby reducing the inhibitory influence of this primary inhibitory neurotransmitter in the central nervous system. patsnap.com This reduction in GABAergic inhibition leads to a state of increased neuronal excitability. patsnap.com The compound's action of inhibiting the chloride channel function prevents the neuronal hyperpolarization that is typically mediated by GABA and potentiated by barbiturates, making the neuron more prone to firing. patsnap.com

In Vivo Neuropharmacological Studies in Animal Models

In animal models, 2,6-Piperidinedione, 3-ethyl-3-methyl- has demonstrated the ability to induce convulsive activity. nih.gov Studies conducted in female Mongolian gerbils have established the median effective doses for the induction of convulsions. nih.gov Furthermore, this compound has been employed in seizure models to study drug antagonism. For example, in mice, it has been shown to counteract the protective effect of sodium thiopentone against audiogenic seizures. nih.gov This antagonistic effect was observed at doses below those that typically induce convulsions. nih.gov

| Pharmacological Effect | Median Effective Dose (mg/kg) |

|---|---|

| Induction of Convulsion | 12.0 |

| Induction of Death | 22.5 |

Data derived from a study on female Mongolian gerbils. nih.gov

The utility of 2,6-Piperidinedione, 3-ethyl-3-methyl- as a pharmacological agent to activate epileptiform discharges (EDs) has been investigated in canine models using electroencephalography (EEG). nih.govresearchgate.netnih.gov In dogs diagnosed with idiopathic epilepsy, intravenous administration of the compound consistently activated interictal EDs. nih.gov A key finding from these studies is that the dose required to elicit these discharges was significantly lower in epileptic dogs compared to non-epileptic control dogs. nih.govresearchgate.netnih.gov The activated EDs were predominantly localized to the spontaneous irritative zones that had been previously identified in the absence of the compound. nih.gov

| Animal Group | Median Dose (mg/kg) |

|---|---|

| Dogs with Epilepsy | 7.3 |

| Dogs without Epilepsy | 19.7 |

The difference in the median dose required to enhance or induce EDs between the epilepsy and control groups was statistically significant (p = 0.0294). nih.govresearchgate.netnih.govresearchgate.net

2,6-Piperidinedione, 3-ethyl-3-methyl- is recognized for its role as a central nervous system (CNS) stimulant and a functional antagonist of barbiturates. nih.gov It has been effectively used to reverse the profound CNS depression resulting from barbiturate overdose. patsnap.compatsnap.com The mechanism for this reversal lies in its ability to antagonize the GABA-A receptor-mediated inhibition, which is significantly enhanced by barbiturates. patsnap.com By counteracting this inhibition, the compound promotes an increase in neuronal excitability, which aids in the restoration of critical physiological functions such as respiration and consciousness that are compromised during barbiturate-induced CNS depression. patsnap.compatsnap.com In behavioral studies with gerbils, the administration of this compound was shown to normalize specific behaviors that were altered by treatment with pentobarbital. nih.gov

Studies on Barbiturate Dependence and Withdrawal Syndromes

Preclinical research into the dependence potential of 2,6-Piperidinedione, 3-ethyl-3-methyl- (also known as methyprylon) and its structural analogues has been crucial in understanding its pharmacological profile. Due to the limited specific preclinical data on methyprylon, studies on its close analogue, glutethimide, have provided significant insights. Glutethimide, which shares the piperidinedione core structure, has been shown to possess a dependence liability comparable to that of barbiturates. drugbank.comnih.gov

Animal studies have been instrumental in characterizing the withdrawal syndrome associated with piperidinedione derivatives. Chronic administration of high doses of these compounds, followed by abrupt cessation, leads to a withdrawal syndrome that mirrors the severity of barbiturate withdrawal. drugbank.com The primary manifestations observed in these preclinical models include central nervous system hyper-excitability, culminating in convulsions, a key indicator of severe physical dependence. drugbank.com While detailed quantitative scoring of withdrawal signs in animal models is not extensively documented in the available literature, the qualitative observations consistently point towards a significant and severe withdrawal syndrome.

The table below summarizes the key findings from preclinical investigations into the dependence and withdrawal characteristics of piperidinedione analogues, primarily focusing on observations related to glutethimide due to its close structural and pharmacological similarity to 2,6-Piperidinedione, 3-ethyl-3-methyl-.

| Aspect of Dependence | Preclinical Research Findings | Primary Analogue Studied |

| Dependence Liability | Pharmacological effects and dependence potential are considered analogous to barbiturates. drugbank.comnih.gov | Glutethimide |

| Withdrawal Syndrome | Abrupt discontinuation following chronic high-dose administration induces a severe withdrawal syndrome. drugbank.com | Glutethimide |

| Key Withdrawal Signs | The withdrawal syndrome is characterized by signs of central nervous system hyper-excitability, with convulsions being a prominent and severe manifestation. drugbank.com Other observed signs include tremors, ataxia, and general motor impairment. drugbank.com | Glutethimide |

| Cross-Dependence | While not extensively detailed in preclinical animal models, the pharmacological similarity strongly suggests a high potential for cross-dependence with barbiturates. | Inferred from pharmacological similarity |

This table is based on available preclinical data for piperidinedione analogues, with a focus on glutethimide, due to the limited specific data for 2,6-Piperidinedione, 3-ethyl-3-methyl-.

Investigation of Neurochemical Effects in Animal Brains

The neurochemical effects of 2,6-Piperidinedione, 3-ethyl-3-methyl- and its analogues have been investigated in animal models to elucidate their mechanism of action on the central nervous system. The primary mechanism identified for this class of compounds is the modulation of the gamma-aminobutyric acid (GABA) system, which is the principal inhibitory neurotransmitter system in the brain. nih.gov

Similar to barbiturates, piperidinediones are understood to act as positive allosteric modulators of the GABA-A receptor. nih.gov This action enhances the inhibitory effects of GABA, leading to the sedative and hypnotic properties of these compounds. While this general mechanism is well-established, detailed in-vivo studies, such as microdialysis, specifically measuring the extracellular levels of GABA in different brain regions of animals following the administration of 2,6-Piperidinedione, 3-ethyl-3-methyl-, are not widely reported in the scientific literature.

Furthermore, the effects of 2,6-Piperidinedione, 3-ethyl-3-methyl- on other major neurotransmitter systems, such as the monoamines (dopamine, norepinephrine (B1679862), and serotonin), have not been extensively characterized in preclinical in-vivo studies. Research on the interaction between the GABAergic and dopaminergic systems suggests that modulation of GABA can indirectly influence dopamine (B1211576) release. nih.gov However, direct evidence from animal brain studies specifically linking the administration of 2,6-Piperidinedione, 3-ethyl-3-methyl- to alterations in dopamine or other monoamine levels is lacking.

The following table summarizes the known and inferred neurochemical effects of 2,6-Piperidinedione, 3-ethyl-3-methyl- and its analogues based on available preclinical information.

| Neurotransmitter System | Observed/Inferred Effects in Animal Brains | Supporting Evidence |

| GABAergic System | Acts as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic inhibition. nih.gov | Inferred from the pharmacological actions of the analogous compound, glutethimide, and the sedative-hypnotic effects of the drug class. |

| Dopaminergic System | The direct in-vivo effects on dopamine release and metabolism are not well-documented. Indirect modulation is possible via the GABAergic system. nih.gov | General neuropharmacological principles of GABA-dopamine interaction. Specific preclinical data for this compound is not available. |

| Serotonergic System | The in-vivo effects on serotonin (B10506) release and metabolism have not been specifically investigated in animal models. | No specific preclinical data is available. |

| Noradrenergic System | The in-vivo effects on norepinephrine release and metabolism have not been specifically investigated in animal models. | No specific preclinical data is available. |

This table reflects the current understanding based on the general pharmacology of the piperidinedione class and its analogues, highlighting the need for further specific in-vivo neurochemical studies on 2,6-Piperidinedione, 3-ethyl-3-methyl-.

Computational and in Silico Approaches in 2,6 Piperidinedione Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial in drug discovery for understanding how a ligand, such as a 2,6-piperidinedione derivative, might interact with its biological target at the atomic level. jmchemsci.com

The primary target for the central nervous system stimulant activity of compounds like bemegride (B1667925) is the GABA-A receptor. nih.govmedchemexpress.com Molecular docking simulations are employed to investigate the binding of 2,6-piperidinedione derivatives to this receptor. These simulations can identify key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the amino acid residues in the receptor's binding site. researchgate.net

For instance, studies on various piperidine-containing compounds have successfully used molecular docking to confirm their binding to specific protein targets. nih.gov In the context of 3-ethyl-3-methyl-2,6-piperidinedione, docking simulations would be used to place the molecule into the binding pocket of a GABA-A receptor model. The results would be analyzed using scoring functions that estimate the binding affinity, helping to rationalize the compound's biological activity. While specific docking studies focusing solely on 3-ethyl-3-methyl-2,6-piperidinedione are not extensively detailed in the literature, the methodology is widely applied to its analogues to explore potential therapeutic applications, such as anticancer agents. nih.govnih.gov The process typically involves preparing the 3D structure of the ligand and the receptor, defining a binding site, and then using an algorithm to explore various binding poses. nih.gov The stability and favorability of these poses are then evaluated to predict the most likely interaction mode.

| RMSD (Å) | Root-mean-square deviation of atomic positions, used to compare the docked conformation to a reference structure. | Assesses the accuracy of the docking protocol by comparing it to a known binding mode, if available. |

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. jmchemsci.commdpi.com These calculations provide insights into molecular geometry, reactivity, and spectroscopic properties. For 2,6-piperidinedione derivatives, DFT studies can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.net

DFT calculations using specific functionals, such as B3LYP, are commonly employed to optimize the molecular geometry and compute various electronic descriptors. researchgate.netnih.gov The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity. The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites that are crucial for molecular interactions.

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies regions prone to electrophilic and nucleophilic attack, guiding the understanding of intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Stability and Binding

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In the context of 2,6-piperidinedione research, MD simulations provide a dynamic view of the ligand-receptor complex, offering insights into its conformational stability and the thermodynamics of binding. mdpi.com

Starting from a docked pose obtained from molecular docking, an MD simulation can be run to observe how the ligand and protein behave in a simulated physiological environment, including the presence of water molecules and ions. scipeople.ru These simulations can reveal whether the initial binding pose is stable over time, identify subtle conformational changes in both the ligand and the receptor upon binding, and calculate the binding free energy with greater accuracy than docking scores alone. nih.gov

For 3-ethyl-3-methyl-2,6-piperidinedione, an MD simulation of its complex with the GABA-A receptor would help to validate the binding mode predicted by docking. It would show how the piperidinedione ring and its substituents move within the binding pocket and how the network of hydrogen bonds and other interactions evolves over the simulation period. This information is critical for understanding the dynamic nature of the drug-target interaction and for designing derivatives with improved binding stability.

In Silico Prediction of Pharmacological Profiles (e.g., ADME for derivatives)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. researchgate.net These computational models use the chemical structure of a compound to predict its pharmacokinetic profile, helping to identify candidates with favorable drug-like properties and flag potential liabilities before costly synthesis and experimental testing. frontiersin.org

For 3-ethyl-3-methyl-2,6-piperidinedione and its derivatives, various ADME parameters can be predicted using a range of computational tools and web servers. nih.govnih.govnih.gov These predictions are based on quantitative structure-activity relationship (QSAR) models derived from large datasets of experimentally determined properties.

Key predicted properties include aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450s. Toxicity profiles can also be estimated. frontiersin.org For example, computational ADMET studies on other 3-methyl-2,6-diarylpiperidin-4-ones have been used to confirm their essential physicochemical and pharmacokinetic characteristics. nih.gov This approach allows researchers to virtually screen libraries of 2,6-piperidinedione derivatives and prioritize those with the most promising predicted pharmacological profiles for further development. mdpi.comnih.gov

Table 3: Representative In Silico ADME Predictions for a 2,6-Piperidinedione Derivative

| ADME Parameter | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | High | Suggests good absorption across the intestinal wall. frontiersin.org |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Indicates the compound can likely cross the BBB to exert its effects on the central nervous system. |

| P-glycoprotein Substrate | No | The compound is not likely to be actively pumped out of cells, which is favorable. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme. |

| Ames Mutagenicity | Non-mutagen | Low predicted risk of causing genetic mutations. |

Exploration of 2,6 Piperidinedione, 3 Ethyl 3 Methyl Derivatives and Novel Applications

Synthesis and Biological Evaluation of Novel 2,6-Piperidinedione Derivatives

The synthesis of new 2,6-piperidinedione derivatives often involves multi-step chemical reactions designed to introduce various functional groups onto the core piperidinedione ring. A common synthetic route includes the initial condensation of aromatic aldehydes or cycloalkanones with cyanoacetamide. researchgate.net This step yields α-cyanocinnamides or cycloalkylidenes, which then serve as substrates for a Michael addition reaction with compounds like ethyl cyanoacetate (B8463686) or diethylmalonate to form the 2,6-piperidinedione ring system. researchgate.net

Further diversification of these structures can be achieved through N-alkylation. The synthesized 2,6-piperidinedione compounds can be treated with various alkyl halides to produce a range of N-alkylated derivatives. researchgate.net Subsequent pharmacological evaluation of these newly synthesized compounds is crucial to determine their biological activity and potential therapeutic applications. researchgate.net A selection of these synthesized derivatives has undergone evaluation for a variety of central nervous system effects, including anticonvulsant, sedative, and analgesic activities. researchgate.net

In a related vein, research into other piperidine (B6355638) derivatives, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, has also been pursued for potential therapeutic uses. The synthesis of these compounds can be achieved through methods like the Mannich reaction, followed by further chemical modifications. researchgate.netmdpi.com These derivatives are then subjected to biological screening to assess their efficacy in various models, including as potential anti-cancer agents. mdpi.com

Table 1: Overview of Synthesized Piperidinedione Derivative Types

| Base Structure | Synthetic Method | Derivative Type |

|---|---|---|

| α-Cyanocinnamides | Michael Addition | 2,6-Piperidinediones |

| Cycloalkylidenes | Michael Addition | 2,6-Piperidinediones |

| 2,6-Piperidinediones | Alkylation | N-alkylated 2,6-Piperidinediones |

Investigation of Alternative Pharmacological Activities beyond Central Nervous System Stimulation

While the 2,6-piperidinedione structure is historically linked to CNS-active compounds, recent research has expanded to explore a broader range of pharmacological activities. This investigation into alternative applications has unveiled the potential of these derivatives in treating a variety of conditions, including epilepsy, pain, sleep disorders, cancer, and viral infections.

Several novel 2,6-piperidinedione derivatives have been evaluated for their potential anticonvulsant effects. researchgate.net Studies have shown that some of these compounds exhibit significant anticonvulsant activity when administered to animal models. researchgate.net The efficacy of these derivatives is often compared to established anticonvulsant drugs, such as carbamazepine, to gauge their potential as new therapeutic agents. researchgate.net Research into other related heterocyclic structures, such as pyrrole[1,2-a]pyrazine derivatives, has also identified compounds with promising seizure protection in various animal models of epilepsy, including the maximal electroshock seizure (MES) and subcutaneous metrazol seizure (scMET) tests. nih.gov

Table 2: Anticonvulsant Effect of Selected 2,6-Piperidinedione Derivatives

| Compound | Anticonvulsant Effect | Comparison Standard |

|---|

The search for new pain management therapies has led to the investigation of 2,6-piperidinedione derivatives for their analgesic properties. researchgate.net Pharmacological screening has revealed that certain synthesized compounds demonstrate significant analgesic effects in animal models. researchgate.net The potency of these effects is often assessed relative to known analgesics like dipyrone. researchgate.net The exploration of related piperidone structures has also yielded compounds with notable analgesic activity. For instance, among a series of 2,6-diaryl-3-methyl-4-piperidone derivatives, one specific compound, 2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one, was identified as having the highest analgesic activity. researchgate.net

Table 3: Analgesic Activity of Selected Piperidinedione Derivatives

| Compound Series | Observed Effect | Comparison Standard |

|---|---|---|

| 2,6-Piperidinedione Derivatives (2a–c,f, 4a–d & 5e,h,j) | Exhibited significant analgesic effects in rats. researchgate.net | Dipyrone. researchgate.net |

In addition to anticonvulsant and analgesic properties, the hypnotic potential of 2,6-piperidinedione derivatives has been explored. Studies have indicated that all investigated compounds within a specific series induced hypnotic activity. researchgate.net A key finding was their ability to prolong sleep induced by phenobarbital (B1680315) sodium when compared to a control group. researchgate.net Among the tested compounds, derivative 2f was identified as the most potent in this regard. researchgate.net This suggests that the 2,6-piperidinedione scaffold could be a promising starting point for the development of new hypnotic agents.

Table 4: Hypnotic Activity of Investigated 2,6-Piperidinedione Derivatives

| Compound Series | Observed Hypnotic Effect | Most Potent Compound |

|---|

The piperidine ring is a structural feature in numerous compounds being investigated for their anticancer properties. mdpi.com Research has extended to derivatives of the piperidinedione family and related structures. A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated as potential anti-cancer agents. mdpi.com Certain compounds from this series were found to reduce the growth of several hematological cancer cell lines and concurrently increase the mRNA expression of apoptosis-promoting genes like p53 and Bax. mdpi.com

Furthermore, other 2,6-disubstituted N-methylpiperidine derivatives have been tested against human colon carcinoma cell lines. The most toxic compounds identified in one study were cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine. nih.gov The cytotoxic effects of various piperidine molecules have also been observed against other cancer cell lines, such as A549 lung cancer cells. researchgate.net The broad anticancer potential of piperidine-containing compounds is a subject of ongoing research, with studies exploring their effects on breast, prostate, colon, lung, and ovarian cancers. researchgate.netfrontiersin.org

Table 5: Anticancer Activity of Selected Piperidine Derivatives

| Derivative Class | Cancer Cell Line | Observed Effect |

|---|---|---|

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Reduced cell growth; increased p53 and Bax expression. mdpi.com |

| cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 and BE (human colon carcinoma) | High cytotoxicity with low IC50 values. nih.gov |

The diverse biological activities of piperidine-containing compounds include antiviral effects. mdpi.com As part of a broader search for new antiviral agents, various N-substituted piperidine derivatives have been synthesized and studied. nih.gov Research has demonstrated that some of these substances are effective against the influenza A/H1N1 virus. nih.govnih.gov These findings suggest that the piperidine scaffold, including the 2,6-piperidinedione core, could serve as a valuable template for the development of novel antiviral therapeutics.

Table 6: Antiviral Activity of N-Substituted Piperidine Derivatives

| Virus | Cell Model | Finding |

|---|

2,6-Piperidinedione, 3-ethyl-3-methyl- as a Research Probe in Neuropharmacology

2,6-Piperidinedione, 3-ethyl-3-methyl-, widely known in scientific literature as bemegride (B1667925), serves as a valuable research tool in neuropharmacology due to its specific mechanism of action as a central nervous system (CNS) stimulant. medchemexpress.comethernet.edu.etbiorxiv.org Its primary utility in a research context is derived from its effects on the gamma-aminobutyric acid (GABA) system, the main inhibitory signaling pathway in the brain. medchemexpress.com

This clear mechanism of action has made bemegride a useful probe for several research applications:

Studying the GABA-A Receptor: Researchers have used bemegride to investigate the structure and function of the GABA-A receptor complex. By observing the effects of bemegride on neuronal currents, both in the presence and absence of GABA and barbiturates, scientists can elucidate the modulatory sites on the receptor. Studies on cultured mouse spinal neurons demonstrated that bemegride suppresses both GABA- and pentobarbitone-evoked whole-cell currents, confirming its antagonistic action at the GABA-A receptor. researchgate.net

Inducing Experimental Seizures: As a CNS stimulant, bemegride can be used in animal models to induce convulsions or epileptiform discharges (EDs) for the study of epilepsy. This allows researchers to investigate the mechanisms of seizure generation and to test the efficacy of potential anticonvulsant drugs. In a study on dogs, bemegride was shown to be a safe and effective pharmacological activator for provoking interictal EDs during electroencephalography (EEG) recordings, enhancing the diagnosis of epilepsy.

Investigating Barbiturate (B1230296) Tolerance and Dependence: In studies on drug dependence, bemegride has been administered to animal models to explore the neurobiological changes associated with long-term barbiturate use. Research in rats has examined the intensity of withdrawal syndromes from barbitone when co-administered with analeptics like bemegride. researchgate.net

Differentiating Analeptic Mechanisms: Historically, bemegride was used in studies to differentiate its analeptic (restorative) effects from those of other CNS stimulants, helping to map the pathways of CNS arousal and stimulation.

The following table summarizes key research findings related to the use of 2,6-Piperidinedione, 3-ethyl-3-methyl- as a neuropharmacological research probe.

Table 1: Research Findings on 2,6-Piperidinedione, 3-ethyl-3-methyl- (Bemegride) in Neuropharmacology

| Research Area | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| GABA-A Receptor Antagonism | Mouse Spinal Neurons in Culture | Demonstrated that bemegride suppresses both GABA- and pentobarbitone-evoked whole-cell currents to a similar degree. | researchgate.net, |

| Epilepsy Research | Dogs with Epilepsy | Effectively and safely provoked or enhanced epileptiform discharges during EEG recordings, aiding in diagnosis. | |

| Barbiturate Interaction | Animal Models (General) | Acts as a counterbalance to excessive inhibition caused by barbiturates by functioning as a non-competitive GABA antagonist. | medchemexpress.com |

| Drug Dependence Studies | Rats | Used to study the intensity of withdrawal syndromes associated with physical dependence on barbitone. | researchgate.net |

| EEG Activation | Humans (Historical) | Historically used as a pharmacological activator to elicit EEG abnormalities in patients being evaluated for epilepsy. | |

Future Directions and Emerging Research Avenues for 2,6 Piperidinedione, 3 Ethyl 3 Methyl

Advanced Studies on Specific Biological Targets and Signaling Pathways

Recent research has moved beyond the compound's historical applications to investigate its interaction with specific molecular targets and signaling pathways, particularly in the context of cancer and targeted protein degradation.

A primary focus of advanced studies is the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). rscf.ru Glutarimide (B196013) derivatives, the structural class to which 2,6-piperidinedione, 3-ethyl-3-methyl- belongs, are essential for binding to CRBN. This interaction is famously exploited by immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its analogs. rscf.ru Binding of these molecules to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, such as the transcription factors IKZF1 and IKZF3. rscf.ruacs.org This mechanism is central to their efficacy in treating multiple myeloma. rscf.ru Current research aims to develop novel glutarimide derivatives that bind more strongly to CRBN and can be used to create Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific disease-causing proteins. nih.gov

Beyond CRBN, derivatives of the parent piperidinedione structure are being investigated for their effects on other signaling pathways implicated in cancer. For instance, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to inhibit the JAK/STAT signaling pathway, which is crucial for cancer cell proliferation and survival in hematological cancers like leukemia and myeloma. mdpi.com Molecular docking studies have further explored the binding of these compounds to target proteins involved in these cancers. mdpi.comnih.gov

The table below summarizes key biological targets and pathways being investigated for piperidinedione and glutarimide scaffolds.

| Biological Target/Pathway | Therapeutic Area | Investigated Derivatives | Key Findings |

| Cereblon (CRBN) | Multiple Myeloma, Cancer | Glutarimide derivatives, IMiDs, PROTACs | Ligands modify CRBN to induce degradation of neosubstrates like IKZF1/3. rscf.ruacs.orgnih.gov |

| JAK/STAT Pathway | Hematological Cancers | 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Derivatives show inhibition of the pathway, crucial for cancer cell survival. mdpi.com |

| Various CNS Receptors | Epilepsy, CNS Disorders | Bemegride (B1667925) (2,6-Piperidinedione, 3-ethyl-3-methyl-) | Acts as a CNS stimulant and has been used for EEG activation to provoke abnormalities. nih.gov |

| Viral Proteins | Viral Infections | Synthetic glutarimide derivatives | Some derivatives show activity against Coxsackievirus B3, Influenza A, and Herpes Simplex Virus 2. nih.gov |

Development of Novel Therapeutic Applications based on 2,6-Piperidinedione Scaffolds

The versatility of the 2,6-piperidinedione scaffold serves as a foundation for the development of new drugs for a wide range of diseases. researchgate.netmdpi.com The piperidine (B6355638) ring is a common feature in many FDA-approved drugs, and its analogues are used to enhance pharmacokinetic properties like metabolic stability and lipophilicity. enamine.netpharmaceutical-business-review.comresearchgate.net

Oncology: The most promising new applications are in oncology. Building on the mechanism of CRBN modulation, novel glutarimide-based therapies are being developed for multiple myeloma and acute myeloid leukemia. acs.orgnih.gov These next-generation agents, including PROTACs, aim for higher specificity and efficacy in degrading cancer-promoting proteins. rscf.ru Additionally, piperidone derivatives have demonstrated cytotoxic effects against various cancer cell lines, including myeloma, leukemia, and lymphoma. mdpi.comnih.gov

Antiviral Agents: Researchers have synthesized and evaluated novel glutarimide compounds for their antiviral activities. nih.gov Studies have shown that certain derivatives possess activity against viruses such as coxsackievirus B3, influenza virus A, and herpes simplex virus 2 (HSV-2). nih.gov

Central Nervous System (CNS) Disorders: Beyond bemegride's use as a convulsant in EEG studies, other 2,6-piperidinedione derivatives have been synthesized and evaluated for potential analgesic, anticonvulsant, and sedative activities. researchgate.netresearchgate.net

Other Potential Applications: The broad biological activity of piperidones suggests their potential in other areas. A patent has been filed for glutarimide derivatives for the treatment of upper respiratory tract diseases. google.com The inherent versatility of the scaffold makes it a valuable starting point for medicinal chemistry campaigns targeting various diseases. researchgate.net

Integration of Multi-Omics Data for Comprehensive Understanding

The complexity of the biological systems affected by 2,6-piperidinedione derivatives necessitates a holistic approach for a complete understanding of their mechanisms of action. The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—is a powerful strategy to achieve this. researchgate.netnih.gov This approach is revolutionizing drug discovery by providing a system-wide view of a drug's effects. frontlinegenomics.comeurekalert.org

By combining these datasets, researchers can:

Identify Novel Targets and Biomarkers: Multi-omics analysis can uncover previously unknown molecular targets of a drug and identify biomarkers that predict patient response. nih.govnih.gov For example, transcriptomic and proteomic data can reveal changes in gene and protein expression in cancer cells after treatment with a piperidinedione derivative, pointing to key pathways affected. nih.gov

Elucidate Mechanisms of Action: Integrating data from different molecular levels helps to construct a comprehensive picture of a drug's mechanism. nih.gov For instance, global proteomics was used to investigate the CRBN-independent effects of N-alkylated glutarimide derivatives, revealing an impact on autophagy. acs.org

Understand Drug Resistance: Multi-omics can help decipher the mechanisms by which cancer cells develop resistance to therapies based on the 2,6-piperidinedione scaffold. eurekalert.org

Advance Personalized Medicine: By analyzing the multi-omics profiles of patients, it may be possible to tailor treatments, selecting the most effective piperidinedione-based therapy for an individual's specific disease subtype. eurekalert.org

The application of machine learning and artificial intelligence to these large, complex datasets is an emerging trend that can help identify patterns and generate new hypotheses for further investigation. eurekalert.orgyoutube.com

Innovative Methodologies for Synthesis and Drug Discovery

Advances in synthetic chemistry and drug discovery technologies are accelerating the development of novel therapeutics based on the 2,6-piperidinedione scaffold.

Innovative Synthesis: Researchers are developing more efficient and versatile methods for synthesizing piperidinedione derivatives. These include:

Asymmetric Synthesis: Techniques to produce specific chiral isomers of piperidones, which is crucial as different isomers can have vastly different biological activities. researchgate.net

Novel Reactions: The use of modern organic reactions, such as the thio-Michael addition, to create libraries of diverse glutarimide analogues for screening. rscf.ru

Efficient Building Blocks: Developing simple, scalable routes to key chemical intermediates, such as using L-Glutamine as a cheap starting material for 3-amino-2,6-piperidinedione hydrochloride. google.com

Classic Methodologies: Continued application of established reactions like the Mannich reaction remains a staple for generating libraries of piperidone compounds. researchgate.net

Modern Drug Discovery: The process of finding and optimizing new drugs has been enhanced by several innovative approaches:

Scaffold-Based Drug Design: Using the 2,6-piperidinedione ring as a privileged scaffold to build molecules with improved drug-like properties. enamine.netpharmaceutical-business-review.com

Computational Chemistry: Employing molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction to rationally design and prioritize compounds for synthesis, saving time and resources. mdpi.comnih.gov

High-Throughput Screening: Testing large libraries of piperidinedione derivatives against biological targets to identify promising lead compounds.

These innovative strategies in both synthesis and screening are critical for unlocking the full therapeutic potential of the 2,6-piperidinedione scaffold and bringing new medicines to the clinic.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-ethyl-3-methyl-2,6-piperidinedione, and how is structural confirmation achieved?

- Methodology : A common approach involves oxidation of a substituted piperidone precursor using pyridinium chlorochromate (PCC) in methylene chloride, followed by purification via silica gel chromatography. For example, details a protocol where sodium acetate is added to stabilize the reaction medium, yielding a 56% product after crystallization. Structural confirmation employs IR spectroscopy (C=O stretch at ~1710 cm⁻¹) and ¹H NMR (axial/equatorial methyl groups at δ 1.08–1.85 ppm) .

Q. Which analytical techniques are critical for characterizing 3-ethyl-3-methyl-2,6-piperidinedione’s purity and stereochemistry?

- Techniques :

- NMR Spectroscopy : Assign axial/equatorial methyl groups and confirm stereochemistry via splitting patterns (e.g., doublets for chiral centers) .

- Chiral Shift Reagents : Tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III) (Eu(tfc)₃) resolves enantiomers in NMR, enabling optical purity quantification (e.g., 75–80% enantiomeric excess) .

- Chromatography : HPLC with chiral columns or LC-MS for impurity profiling (e.g., detection of N-methyl byproducts) .

Q. What are the solubility and stability profiles of 3-ethyl-3-methyl-2,6-piperidinedione under laboratory conditions?

- Solubility : Preferentially dissolves in polar aprotic solvents (e.g., DMF, DMSO) but shows limited solubility in water. Predicted density is ~1.15 g/cm³, aligning with analogs like 3-benzyl derivatives .

- Stability : Susceptible to hydrolysis in acidic/basic conditions; store anhydrous at -20°C. Degradation studies via accelerated stability testing (40°C/75% RH) are recommended .

Advanced Research Questions

Q. How do 2,6-piperidinedione derivatives exhibit antitumor activity, and what experimental models validate their mechanism?

- Mechanism : Derivatives like antineoplastic A10 intercalate DNA base pairs, inducing cross-linking (similar to nitrogen mustards) and apoptosis. highlights in vitro assays (e.g., MCF-7 cell line inhibition) combined with molecular docking to map DNA-binding interactions .

- Validation : In vivo vascular irradiation and histopathology in murine models assess tumor regression and toxicity .

Q. How can researchers resolve contradictions in reported biological activities of 3-ethyl-3-methyl-2,6-piperidinedione analogs?

- Strategies :

- Dose-Response Analysis : Compare IC₅₀ values across studies using standardized cell lines (e.g., F. graminearum for antifungal activity vs. Micromonospora coerulea analogs) .

- Structural Variants : Test substituent effects (e.g., 3-phenyl vs. 3-ethyl groups) to isolate pharmacophores .

- Meta-Analysis : Cross-reference biodistribution data (e.g., radiolabeled analogs in ) with pharmacokinetic parameters .

Q. What polymorphic forms of 3-ethyl-3-methyl-2,6-piperidinedione exist, and how do they impact drug development?

- Polymorphs : identifies crystalline forms (e.g., Form I vs. II) via X-ray diffraction. Differences in melting points and dissolution rates affect bioavailability.

- Implications : Optimize formulations using differential scanning calorimetry (DSC) and stability studies to select thermodynamically stable forms .

Q. What microbial models are suitable for evaluating the antifungal potential of 3-ethyl-3-methyl-2,6-piperidinedione?

- Models : Fusarium graminearum metabolome analysis () identifies mycotoxin suppression. Compare to Candida albicans biofilm assays for broad-spectrum activity .

- Methods : Agar diffusion assays with zone-of-inhibition measurements and minimum inhibitory concentration (MIC) determination .

Q. How can enantiomeric purity of 3-ethyl-3-methyl-2,6-piperidinedione be optimized during synthesis?

- Approaches :

- Chiral Catalysts : Use asymmetric oxidation catalysts (e.g., Sharpless epoxidation) to enhance enantioselectivity.

- Kinetic Resolution : Separate diastereomers via fractional crystallization, as in , achieving >80% optical purity .

- Analytical QC : Monitor purity via CD spectroscopy (e.g., [α]D = -34.8° for (-)-isomers) .

Methodological Notes

- Data Contradictions : Address discrepancies (e.g., variable IC₅₀ values) by standardizing assay protocols (e.g., ATP-based viability vs. trypan blue exclusion) .

- SAR Studies : Use QSAR models to correlate substituent electronegativity with bioactivity, guided by analogs like glutethimide ( ) and aminoglutethimide () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.